molecular formula C8H17NO2S B12338947 4-(Ethanesulfonyl)cyclohexan-1-amine

4-(Ethanesulfonyl)cyclohexan-1-amine

Cat. No.: B12338947
M. Wt: 191.29 g/mol
InChI Key: DSNVUPJBUZXGFF-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol It is characterized by the presence of an ethanesulfonyl group attached to a cyclohexane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

Cyclohexanamine+Ethanesulfonyl chlorideThis compound+HCl\text{Cyclohexanamine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexanamine+Ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for sulfonamides, including this compound, often involve the use of sodium sulfinates and amines under iodine-mediated conditions. This method is environmentally friendly and provides high yields .

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfonic acids, while reduction of the amine group yields primary amines.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding to enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethanesulfonyl)cyclohexan-1-amine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-ethylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C8H17NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3

InChI Key

DSNVUPJBUZXGFF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCC(CC1)N

Origin of Product

United States

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